Hdac-IN-1

Vue d'ensemble

Description

Hdac-IN-1 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to changes in gene expression by altering chromatin structure. Inhibition of histone deacetylases has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Hdac-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert this compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions, such as nucleophilic substitution, can modify the functional groups on this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deacetylated forms .

Applications De Recherche Scientifique

Cancer Therapy Applications

1. Anticancer Activity:

Hdac-IN-1 has shown promise as an anticancer agent across various types of malignancies. Studies indicate that it can enhance the efficacy of traditional chemotherapeutics by sensitizing cancer cells to treatment. For instance, in gastric cancer models, this compound demonstrated a synergistic effect when combined with docetaxel, leading to increased apoptosis through the activation of caspases .

2. Combination Therapies:

The compound has been evaluated in combination with other agents such as proteasome inhibitors and targeted therapies. In multiple myeloma, for example, this compound combined with bortezomib resulted in enhanced anti-tumor effects compared to either agent alone .

3. Epigenetic Modulation:

Beyond direct cytotoxic effects, this compound plays a role in epigenetic reprogramming. By altering the acetylation status of histones, it can influence gene expression profiles associated with cell cycle regulation, apoptosis, and differentiation . This property is particularly valuable in treating cancers characterized by aberrant epigenetic modifications.

Case Study 1: Gastric Cancer

In a preclinical study involving gastric cancer cell lines, treatment with this compound led to significant reductions in cell viability and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Multiple Myeloma

Research demonstrated that combining this compound with proteasome inhibitors resulted in improved survival rates in mouse models of multiple myeloma. The combination therapy not only reduced tumor burden but also enhanced overall survival compared to monotherapy .

Case Study 3: Neurodegenerative Diseases

Emerging evidence suggests that this compound may also have applications beyond oncology. In models of neurodegeneration, it has been shown to promote neuronal survival and improve cognitive function by modulating histone acetylation levels associated with neuroprotective gene expression .

Data Table: Summary of Applications

Mécanisme D'action

Hdac-IN-1 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones and non-histone proteins, resulting in changes in chromatin structure and gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action can affect multiple cellular pathways involved in cell proliferation, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Hdac-IN-1 is compared with other histone deacetylase inhibitors, such as:

Vorinostat: Vorinostat is a well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. This compound differs in its chemical structure and selectivity profile.

Romidepsin: Romidepsin is another histone deacetylase inhibitor with a distinct mechanism of action and clinical applications. This compound offers a different spectrum of activity and potential therapeutic benefits.

Panobinostat: Panobinostat is a pan-histone deacetylase inhibitor used in multiple myeloma treatment.

Activité Biologique

Hdac-IN-1 is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in the field of cancer research due to its ability to modulate gene expression and induce apoptosis in tumor cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions by inhibiting the enzymatic activity of HDACs, which are critical in the regulation of gene expression through the removal of acetyl groups from histones. This deacetylation process typically leads to a more compact chromatin structure and reduced gene transcription. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin configuration that enhances the transcription of genes associated with cell cycle arrest and apoptosis.

Key Mechanisms:

- Histone Acetylation: Increases transcriptional activity by relaxing chromatin structure.

- Non-Histone Targets: In addition to histones, HDACs also deacetylate non-histone proteins involved in various cellular processes, including cell signaling and apoptosis pathways.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The compound has been shown to induce apoptosis, inhibit cell proliferation, and alter the expression of key regulatory proteins involved in cell cycle control.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest | Key Protein Modulation |

|---|---|---|---|---|

| MCF7 (Breast Cancer) | 0.5 | Yes | G1 Phase | p21, p27 |

| U2OS (Osteosarcoma) | 0.3 | Yes | G2/M Transition | Cyclin D1, Bcl-2 |

| A549 (Lung Cancer) | 0.4 | Yes | G1 Phase | p21 |

Case Studies

Several preclinical studies have evaluated the efficacy of this compound in various cancer types:

-

Breast Cancer Study:

- In vitro treatment of MCF7 cells with this compound resulted in a significant increase in acetylated histones, leading to upregulation of pro-apoptotic genes such as p21 and downregulation of anti-apoptotic proteins like Bcl-2. This study indicated a clear mechanism by which this compound induces apoptosis in breast cancer cells.

-

Osteosarcoma Model:

- U2OS cells treated with this compound showed marked cell cycle arrest at the G2/M phase, accompanied by increased levels of cyclin-dependent kinase inhibitors (CKIs). The study highlighted that the compound's ability to modulate key proteins involved in cell cycle regulation could be leveraged for therapeutic strategies against osteosarcoma.

-

Lung Cancer Analysis:

- A549 lung cancer cells exhibited significant growth inhibition upon treatment with this compound. The compound was found to activate apoptotic pathways, evidenced by increased caspase activity and morphological changes indicative of apoptosis.

Clinical Implications

The promising preclinical results have prompted investigations into the clinical applications of this compound. Current trials are focusing on its use as a monotherapy and in combination with other chemotherapeutic agents to enhance anti-tumor efficacy while minimizing resistance mechanisms often observed with conventional therapies.

Propriétés

IUPAC Name |

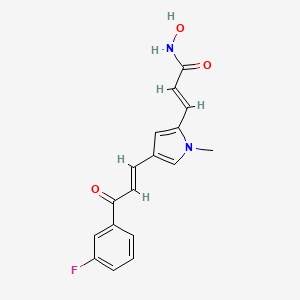

3-[4-[3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDAPCMJAOQZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852475-26-4 | |

| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.